4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid
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Overview
Description
4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid is a synthetic organic compound with the molecular formula C₁₆H₁₄N₂O₄ and a molecular weight of 298.3 g/mol . This compound is notable for its applications in proteomics research and other scientific fields due to its unique structural properties.
Scientific Research Applications
4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials for various industrial applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and 4-aminophenylacetic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect biochemical pathways related to protein synthesis and degradation, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: A precursor in the synthesis of the compound.
4-Aminophenylacetic Acid: Another precursor used in the synthesis.
4-((4-Aminophenyl)diazenyl)benzoic Acid: A structurally similar compound with different functional groups.
Uniqueness
4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-12-5-1-10(2-6-12)14(19)9-15(20)18-13-7-3-11(4-8-13)16(21)22/h1-8H,9,17H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUQUWMAMKUYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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